molecular formula C7H12O2 B12839450 2-(Hydroxymethyl)-2-methylcyclopentan-1-one CAS No. 10316-60-6

2-(Hydroxymethyl)-2-methylcyclopentan-1-one

Cat. No.: B12839450
CAS No.: 10316-60-6
M. Wt: 128.17 g/mol
InChI Key: AUALHRBQAJTKPR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-methylcyclopentan-1-one is an organic compound characterized by a cyclopentane ring substituted with a hydroxymethyl group and a methyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method for synthesizing 2-(Hydroxymethyl)-2-methylcyclopentan-1-one involves the aldol condensation of cyclopentanone with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the desired compound.

  • Grignard Reaction: : Another synthetic route involves the reaction of cyclopentanone with methylmagnesium bromide (a Grignard reagent) followed by the addition of formaldehyde. This method requires careful control of reaction conditions to ensure the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(Hydroxymethyl)-2-methylcyclopentan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: : The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are commonly used for these transformations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: :

Properties

CAS No.

10316-60-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-(hydroxymethyl)-2-methylcyclopentan-1-one

InChI

InChI=1S/C7H12O2/c1-7(5-8)4-2-3-6(7)9/h8H,2-5H2,1H3

InChI Key

AUALHRBQAJTKPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1=O)CO

Origin of Product

United States

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